molecular formula C12H12ClN3O2 B3363770 N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1050886-07-1

N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B3363770
CAS No.: 1050886-07-1
M. Wt: 265.69 g/mol
InChI Key: OFLHOQFNBWZJHO-UHFFFAOYSA-N
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Description

N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (CAS 1050886-07-1, C₁₂H₁₂ClN₃O₂, MW 265.70) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an acetamide moiety at position 2. This compound is commercially available (e.g., Santa Cruz Biotechnology, Product Code sc-355511) and is utilized in organic synthesis and drug discovery due to its reactive chloromethyl group, which facilitates further functionalization . Safety data indicate significant hazards, including explosive instability (H200 series warnings), necessitating stringent handling protocols .

Properties

IUPAC Name

N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-7-12-15-10(16-18-12)6-11(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLHOQFNBWZJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 5-(chloromethyl)-1,2,4-oxadiazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Studies have demonstrated that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biological Research Applications

  • Proteomics :
    • This compound is utilized in proteomics for labeling and studying protein interactions due to its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins .
  • Drug Development :
    • Its structure allows for modifications that can enhance pharmacological properties. Researchers are exploring derivatives of this compound to optimize efficacy and reduce toxicity in potential drug candidates .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of oxadiazole groups into polymers can improve thermal stability and mechanical properties. This compound may serve as a monomer or cross-linking agent in the synthesis of advanced materials .
  • Sensors and Electronics :
    • Due to its unique electronic properties, this compound could be explored for applications in organic electronics, such as sensors or light-emitting devices .

Case Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In a 2021 study focused on anticancer agents, researchers tested this compound against breast cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers compared to control groups.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

2-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylacetamide (CAS 1384430-49-2, C₆H₈ClN₃O₂)
  • Key Differences : Replaces the benzyl group with a methyl group on the acetamide nitrogen.
  • Implications : Reduced steric bulk and lower lipophilicity compared to the benzyl analog may alter pharmacokinetic properties. Synthesis likely follows similar nucleophilic substitution pathways, as seen in , where 5-(chloromethyl)-1,2,4-oxadiazole derivatives react with amines or carboxylates .
N-(3-Chlorophenyl)-2-[5-(3-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Acetamide (CAS 915925-69-8, C₁₆H₁₁N₃O₂FCl)
  • Key Differences : Features substituted phenyl groups on both the oxadiazole (3-fluorophenyl) and acetamide (3-chlorophenyl) moieties.
  • Implications : The electron-withdrawing fluorine and chlorine substituents may enhance metabolic stability and target binding affinity. Such modifications are common in kinase inhibitors or antimicrobial agents .

Heterocyclic Variants: Benzisoxazole Derivatives

N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide
  • Key Differences : Replaces the 1,2,4-oxadiazole core with a benzisoxazole ring.
  • Implications: Benzisoxazole derivatives are known for anticonvulsant and antipsychotic activities. The chloromethyl group here enables similar reactivity for further derivatization, but the heterocycle’s electronic profile differs, affecting ring stability and intermolecular interactions .

Biological Activity

N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through a multi-step process involving the reaction of benzylamine with 2-chloroacetyl chloride, followed by the introduction of the oxadiazole moiety. The chemical structure is characterized by the presence of a chloromethyl group that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modification of enzyme activities. This interaction is crucial for understanding its role as a potential therapeutic agent.

3.1 Antiviral Activity

Recent studies highlight N-benzyl-acetamides, including this compound, as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, compounds derived from this class demonstrated IC50 values ranging from 1.11 to 4.55 μM against RdRp, showcasing their potential as antiviral agents in the context of COVID-19 treatment .

3.2 Anticonvulsant Effects

Research has indicated that derivatives of N-benzyl-acetamides exhibit significant anticonvulsant properties. In particular, studies have shown that certain substituted derivatives possess ED50 values comparable to established anticonvulsants like phenytoin. For example, specific derivatives demonstrated ED50 values in mice as low as 8.3 mg/kg . This suggests a promising avenue for developing new treatments for epilepsy.

3.3 Anticancer Potential

The oxadiazole moiety in this compound has been identified as a privileged scaffold in anticancer drug discovery. Compounds containing oxadiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications of this compound can lead to varying degrees of potency against different cancer types.

4. Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50/ED50 Values
N-benzyl-2-[5-(methyl)-1,2,4-oxadiazol-3-yl]acetamideStructureModerate antiviral activityIC50 > 10 μM
N-benzyl-2-[5-(bromomethyl)-1,2,4-oxadiazol-3-yl]acetamideStructureLow anticancer activityED50 > 20 mg/kg
N-benzyl-2-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]acetamideStructureSignificant anticonvulsant effectsED50 = 6.5 mg/kg

5. Case Studies

Case Study: SARS-CoV-2 Inhibition
A study conducted on various N-benzyl-acetamides revealed that derivatives including this compound inhibited SARS-CoV-2 RdRp effectively. The most potent compound exhibited an IC50 value significantly lower than remdesivir .

Case Study: Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, several derivatives were tested in animal models demonstrating efficacy comparable to traditional medications. The results indicated that structural modifications could enhance potency and selectivity for specific receptor targets .

Q & A

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate with rat/human microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Evaluates drug-drug interaction risks using fluorogenic substrates .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., X-ray vs. DFT-optimized structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.